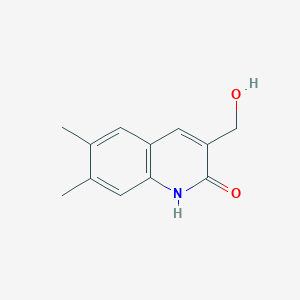

3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Hydroxymethyl)-6,7-dimethyl-2(1H)-quinolinone” belongs to the class of organic compounds known as quinolinones . Quinolinones are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring to form quinoline, bearing a ketone .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For instance, the Richter cyclization was used for the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones . Another method involves the Cu(I)-catalyzed alkyne–azide ‘click’ cycloaddition (CuAAC), which is an important ‘‘click chemistry’’ reaction known in materials science, chemical biology, and pharmaceutical chemistry .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, similar compounds have been involved in various reactions. For example, the Suzuki–Miyaura (SM) coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. In general, the introduction of a hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages .Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

One study focused on the synthesis of pyranoquinoline derivatives through a reaction involving 4-hydroxy-1-methyl-2(1H)-quinolinone, aromatic aldehydes, and ethyl cyanoacetate, demonstrating moderate effectiveness against bacterial growth, particularly against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).

Fluorescence Derivatization Reagent for Carboxylic Acids

3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone was found to be a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, with potential applications in the detection of various acids (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).

Photo-antiproliferative Activity

Another research effort described the synthesis of 3-quinolinonyl-pyrazoles and isoxazoles, evaluating their phototoxicity and cytotoxic activities against leukemia- and adenocarcinoma-derived cell lines. This study highlighted the potential of quinolinone derivatives in cancer research (Chimichi, Boccalini, Hassan, Viola, Dall'acqua, & Curini, 2006).

Synthesis of Dibenzo[b,h][1,6]naphthyridin-5,6-diones

Research into the synthesis of complex heterocyclic compounds, such as Dibenzo[b,h][1,6]naphthyridin-5,6-diones, from 3-(3',3'-dimethylallyl)-4hydroxy-2-quinolinones, showcases the versatility of quinolinone derivatives in organic synthesis (Sekar & Prasad, 1999).

Anticancer Agents

Coumarin and quinolinone-3-aminoamide derivatives were synthesized and evaluated for their efficacy in inhibiting cancer cell growth. This study underscores the significance of quinolinone derivatives in developing novel anticancer agents (Matiadis, Stefanou, Athanasellis, Hamilakis, McKee, Igglessi-Markopoulou, & Markopoulos, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

3-(hydroxymethyl)-6,7-dimethyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-3-9-5-10(6-14)12(15)13-11(9)4-8(7)2/h3-5,14H,6H2,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWOLHSXUXWJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2439456.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2439458.png)

![Methyl 5-phenyl-3-[(2-phenylquinoline-4-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B2439459.png)

![2-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2439461.png)

![2-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2439467.png)

![N-(4-ethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439472.png)

![3-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2439476.png)